(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride
Overview
Description
(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride is a useful research compound. Its molecular formula is C22H22O2P.Cl and its molecular weight is 385.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is used as a reactant in the preparation of various compounds, suggesting that its targets may vary depending on the specific reaction it is involved in .
Mode of Action
(Ethoxycarbonylmethyl)triphenylphosphonium chloride is a reactant used in several chemical reactions. It participates in Wittig olefination reactions, which are used for the synthesis of tetramic acid derivatives . It is also used in the synthesis of precursors for Bergman cyclization . The compound’s interaction with its targets and the resulting changes would depend on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
It is used in the synthesis of various compounds, suggesting that it may influence multiple biochemical pathways depending on the specific synthesis it is involved in .
Result of Action
The molecular and cellular effects of (Ethoxycarbonylmethyl)triphenylphosphonium chloride’s action would depend on the specific reaction it is involved in. For instance, in Wittig olefination reactions, it contributes to the synthesis of tetramic acid derivatives . In the synthesis of precursors for Bergman cyclization, it plays a role in the formation of these precursors .
Action Environment
The action, efficacy, and stability of (Ethoxycarbonylmethyl)triphenylphosphonium chloride can be influenced by various environmental factors such as temperature, pH, and the presence of other reactants . For example, it is recommended to be stored at a temperature of 2-8°C .
Biochemical Analysis
Biochemical Properties
(Ethoxycarbonylmethyl)triphenylphosphonium chloride plays a role in biochemical reactions, particularly in the synthesis of tetramic acid derivatives and precursors for Bergman cyclization
Cellular Effects
Given its role in the synthesis of selective serotonin re-uptake inhibitors, it may influence cell function by modulating serotonin levels .
Molecular Mechanism
The molecular mechanism of action of (Ethoxycarbonylmethyl)triphenylphosphonium chloride involves its participation in Wittig olefination reactions for the synthesis of tetramic acid derivatives . It may also interact with biomolecules, potentially inhibiting or activating enzymes involved in these reactions .
Metabolic Pathways
(Ethoxycarbonylmethyl)triphenylphosphonium chloride is involved in the metabolic pathways related to the synthesis of tetramic acid derivatives
Properties
IUPAC Name |
(2-ethoxy-2-oxoethyl)-triphenylphosphanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O2P.ClH/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGHVEPNEJKZBF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884974 | |
Record name | Phosphonium, (2-ethoxy-2-oxoethyl)triphenyl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17577-28-5 | |
Record name | [(Ethoxycarbonyl)methyl]triphenylphosphonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17577-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonium, (2-ethoxy-2-oxoethyl)triphenyl-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017577285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonium, (2-ethoxy-2-oxoethyl)triphenyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphonium, (2-ethoxy-2-oxoethyl)triphenyl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-ethoxy-2-oxoethyl)triphenylphosphonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.756 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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